5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound with the molecular formula C15H20BrN3O3S This compound is notable for its unique structure, which includes a bromine atom, a cyclopropylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form the cyclopropylsulfonyl piperidine intermediate. This intermediate is then reacted with 5-bromo-2-chloronicotinic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-thiophenesulfonamide
- N-(4-(cyclopropylsulfonyl)piperidin-1-yl)-5-bromonicotinamide
Uniqueness
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylsulfonyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3S/c16-13-7-12(9-17-10-13)15(20)18-8-11-3-5-19(6-4-11)23(21,22)14-1-2-14/h7,9-11,14H,1-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNEOGMEGHULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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